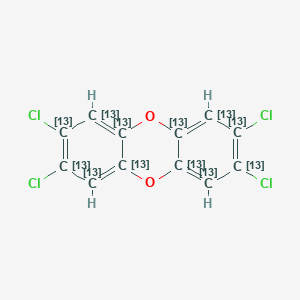

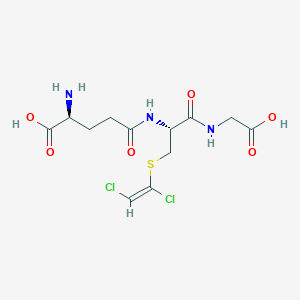

S-(1,2-Dichlorovinyl)glutathione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

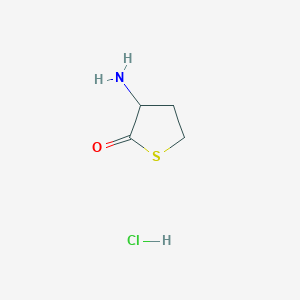

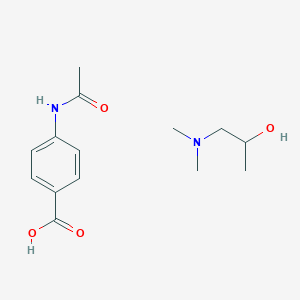

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a chemical compound that has been extensively studied in the field of toxicology and biochemistry. It is a metabolite of the pesticide 1,2-dichloroethane (DCE), which is widely used in industry and agriculture. DCVG is formed in the liver and is excreted in the urine.

Applications De Recherche Scientifique

Nephrotoxicity Mechanisms

S-(1,2-Dichlorovinyl)glutathione has been extensively studied for its nephrotoxic properties. It's found that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems protect against its nephrotoxicity (Elfarra, Jakobson, & Anders, 1986). Additionally, S-(1,2-Dichlorovinyl)glutathione and its related compound, S-(1,2-dichlorovinyl)-L-cysteine, cause cell death in isolated rat kidney cells through mechanisms involving metabolism by gamma-glutamyltransferase and inhibition of mitochondrial function (Lash & Anders, 1986).

Transport and Uptake

The transport of S-(1,2-Dichlorovinyl)glutathione in renal basal-lateral membrane vesicles and isolated kidney cells has been demonstrated. This transport is mediated by a sodium-coupled system, suggesting a role in efficient delivery to kidney cells, contributing to its nephrotoxicity (Lash & Jones, 1985).

Role in Metabolism

Research indicates that S-(1,2-Dichlorovinyl)glutathione is involved in the metabolism of trichloroethene, a process that may contribute to the nephrocarcinogenic effects observed after long-term administration in male rats (Dekant, Koob, & Henschler, 1990). The formation of S-(1,2-dichlorovinyl)glutathione from dichloroacetylene, its identification in rat tissues and subcellular fractions, further implicates it in organ-specific toxicities (Patel, Birner, Dekant, & Anders, 1994).

Mutagenicity

The mutagenicity of S-(1,2-Dichlorovinyl)glutathione has been studied in the Ames test. It is found to be mutagenic, and the biotransformation to mutagenic intermediates involves gamma-glutamyltransferase and cysteine conjugate beta-lyase (Vamvakas, Elfarra, Dekant, Henschler, & Anders, 1988).

Brain Uptake

Studies show that S-(1,2-Dichlorovinyl)glutathione and its cysteine S-conjugate are taken up by the brain, possibly linking it to the neurotoxicity of dichloroacetylene. The transport of S-(1,2-dichlorovinyl)-L-cysteine in the brain is mediated by the sodium-independent system-L transporter for neutral amino acids (Patel, Fullone, & Anders, 1993).

Propriétés

Numéro CAS |

96614-59-4 |

|---|---|

Nom du produit |

S-(1,2-Dichlorovinyl)glutathione |

Formule moléculaire |

C12H17Cl2N3O6S |

Poids moléculaire |

402.3 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1 |

Clé InChI |

IXARYIJEQUJTIZ-KWRIXSAHSA-N |

SMILES isomérique |

C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Séquence |

XXG |

Synonymes |

DCVG cpd S-(1,2-dichlorovinyl)-glutathione S-(1,2-dichlorovinyl)glutathione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)